8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride
CAS No.: 1780964-59-1
Cat. No.: VC2900320
Molecular Formula: C9H16ClF2N
Molecular Weight: 211.68 g/mol
* For research use only. Not for human or veterinary use.
![8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride - 1780964-59-1](/images/structure/VC2900320.png)
Specification
CAS No. | 1780964-59-1 |
---|---|
Molecular Formula | C9H16ClF2N |
Molecular Weight | 211.68 g/mol |
IUPAC Name | 8,8-difluoro-2-azaspiro[4.5]decane;hydrochloride |
Standard InChI | InChI=1S/C9H15F2N.ClH/c10-9(11)3-1-8(2-4-9)5-6-12-7-8;/h12H,1-7H2;1H |
Standard InChI Key | AWPRMDVJKLGPSS-UHFFFAOYSA-N |
SMILES | C1CC(CCC12CCNC2)(F)F.Cl |
Canonical SMILES | C1CC(CCC12CCNC2)(F)F.Cl |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound features a spirocyclic system where two cyclohexane rings share a single carbon atom (designated as the "spiro" atom). At this position, two fluorine atoms are attached, while the nitrogen atom resides in the smaller ring. This configuration creates a bicyclic framework with distinct steric and electronic properties. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological assays .
Property | Value |
---|---|
Molecular Formula | C₉H₁₆ClF₂N |
Molecular Weight | 211.68 g/mol |
CAS Number | 1780964-59-1 |
PubChem CID | 105465585 (parent compound) |
SMILES | C1CC(CCC12CCNC2)(F)F.Cl |
Stereochemical Considerations
The spirocyclic system imposes rigidity, reducing conformational flexibility. The 8,8-difluoro substitution creates a sterically hindered environment, which may influence reactivity and binding interactions. No stereoisomers are reported due to the symmetry of the spirocyclic core .
Physical and Chemical Properties
Thermodynamic Characteristics
While specific data on melting points or boiling points are unavailable, the hydrochloride salt is stable at ambient temperatures. Storage recommendations include protection from moisture and light to prevent degradation .
Solubility and Stability
The compound exhibits moderate solubility in organic solvents such as DMSO and ethanol. In aqueous solutions, solubility can be improved through sonication or gentle heating. Stability studies indicate degradation under prolonged exposure to acidic or strongly basic conditions .
Solvent | Solubility | Handling Notes |
---|---|---|
DMSO | High | Use as stock solution (10 mM) |
Ethanol | Moderate | Avoid prolonged exposure to air |
Water | Low | Requires sonication/heating |
Reactivity Profile
The nitrogen atom in the spirocyclic system participates in acid-base reactions, forming stable salts. Fluorine atoms contribute to electron-withdrawing effects, enhancing electrophilicity at adjacent carbons. Potential reactions include nucleophilic substitutions and coordination with metal ions.
Synthesis and Manufacturing
Purification and Yield Optimization
Column chromatography and recrystallization are employed to isolate the hydrochloride salt. Typical yields range from 40–60% depending on reaction conditions. Key challenges include controlling stereochemistry and minimizing side reactions during fluorination .
Hazard | Risk Level | Precaution |
---|---|---|
Acute toxicity (ingestion) | Moderate | Avoid ingestion; use fume hood |
Skin/eye irritation | High | Wear gloves, goggles |
Respiratory irritation | Moderate | Use respirator in dusty conditions |
Research Applications and Biological Activity
Analytical Characterization
Critical analytical techniques include:
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NMR spectroscopy: Confirming spirocyclic structure and fluorine environments.
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Mass spectrometry: Verifying molecular weight (211.68 g/mol) and isotopic pattern .
Comparative Analysis with Related Compounds
Structural Analogues
The spiro[4.5]decane system differs significantly from smaller spirocycles (e.g., spiro[2.4]heptane), offering distinct physical properties:
Compound | Molecular Weight | Solubility | Application |
---|---|---|---|
8,8-Difluoro-2-azaspiro[4.5]decane HCl | 211.68 g/mol | Moderate | Drug design intermediate |
7,7-Difluoro-5-azaspiro[2.4]heptane | ~154 g/mol | Low | Catalytic studies |
Fluorine Substitution Effects
Difluoro substitution at the spiro atom creates a unique electronic environment:
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Increased lipophilicity: Enhances bioavailability.
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Reduced basicity: Stabilizes the hydrochloride salt.
Future Research Directions
Pharmacological Screening
Priority should be given to:
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In vitro assays: Testing against kinase panels or receptor-binding assays.
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ADME profiling: Evaluating absorption, distribution, metabolism, and excretion.
Synthetic Optimization
Key challenges include:
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Scalable synthesis: Developing high-yielding, cost-effective routes.
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Stereoselective fluorination: Controlling regioselectivity during fluorination steps.
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